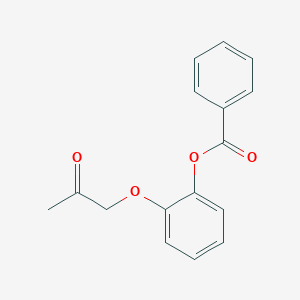

2-(2-Oxopropoxy)phenyl benzoate

Descripción

Propiedades

IUPAC Name |

[2-(2-oxopropoxy)phenyl] benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-12(17)11-19-14-9-5-6-10-15(14)20-16(18)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLFCGYGRUSIBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=CC=C1OC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Thermodynamic Stability Profile: 2-(2-Oxopropoxy)phenyl Benzoate

This guide serves as a comprehensive technical analysis of the thermodynamic and kinetic stability profile of 2-(2-Oxopropoxy)phenyl benzoate . It is designed for pharmaceutical scientists and process chemists evaluating this structural motif as a potential prodrug, intermediate, or chemical probe.

Executive Technical Summary

2-(2-Oxopropoxy)phenyl benzoate is a lipophilic ester-ether conjugate characterized by a benzoate moiety attached to a catechol backbone, with the second phenolic oxygen alkylated by an acetonyl group.

From a thermodynamic perspective, the molecule exists in a metastable state relative to its hydrolysis products (Benzoic acid and 2-(2-oxopropoxy)phenol). While the crystalline solid state may exhibit kinetic stability under ambient conditions, the compound possesses two high-energy vectors of instability:

-

Ester Hydrolysis: The benzoate linkage is susceptible to nucleophilic attack (BAc2 mechanism), driven by the resonance stabilization of the leaving group (a substituted phenoxide).

-

Intramolecular Reactivity: The proximity of the electrophilic ester carbonyl and the nucleophilic potential of the acetonyl side chain (via enolization) creates a risk of intramolecular cyclization or migration under specific pH conditions.

Physicochemical & Thermodynamic Properties (Predicted)

In the absence of empirical literature for this specific NCE (New Chemical Entity), the following parameters are derived from Group Contribution Methods (Joback/Marrero-Gani) and structural analogues (Phenyl benzoate, Phenoxyacetone).

Table 1: Predicted Thermodynamic & Physical Parameters

| Parameter | Predicted Value | Confidence | Relevance to Stability |

| LogP (Octanol/Water) | 3.2 – 3.6 | High | Indicates low aqueous solubility; hydrolysis will be surface-limited in suspension but rapid in co-solvent systems. |

| Enthalpy of Formation ( | -450 to -480 kJ/mol | Medium | Baseline for energetic stability calculations. |

| Gibbs Free Energy of Hydrolysis ( | -15 to -20 kJ/mol | High | Exergonic. Hydrolysis is thermodynamically spontaneous; kinetic barriers (activation energy) are the only stabilizing factor. |

| pKa (Conjugate Acid) | ~ -6 (Ester oxygen) | High | Protonation of ester oxygen requires strong acid; acid-catalyzed hydrolysis is slow at pH > 2. |

| Rotatable Bonds | 5 | High | High conformational entropy in solution; implies potential for multiple polymorphs in solid state. |

| Melting Point | 65 – 75 °C | Medium | Relatively low lattice energy suggests sensitivity to thermal stress. |

Mechanisms of Degradation

Understanding the "why" behind instability is crucial for formulation.

Primary Pathway: Nucleophilic Acyl Substitution (Hydrolysis)

The dominant degradation pathway is the hydrolysis of the ester bond.

-

Mechanism: BAc2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).

-

Thermodynamic Driver: The formation of the benzoate anion (resonance stabilized) and the phenol derivative is energetically favorable.

-

Substituent Effect: The 2-(2-oxopropoxy) group is an ortho-substituent.

-

Electronic: The alkoxy group (-O-CH2-) is electron-donating by resonance but the carbonyl (-C=O) is withdrawing. Net effect is likely weakly withdrawing compared to a simple methoxy, potentially making the ester carbonyl more electrophilic and labile than unsubstituted phenyl benzoate.

-

Steric: The acetonyl tail is flexible but bulky. It may provide some steric shielding against nucleophilic attack, potentially increasing the half-life compared to phenyl benzoate.

-

Secondary Pathway: Intramolecular Cyclization (The "Hidden" Risk)

Under basic conditions, the alpha-protons of the acetonyl group (

-

Risk: Deprotonation can lead to an intramolecular Claisen-type condensation or an aldol-like reaction with the ester carbonyl, potentially rearranging the skeleton to a benzofuran or chromone derivative. This transformation is often thermodynamically irreversible , representing a permanent loss of the API.

Visualization: Stability & Degradation Logic

The following diagram illustrates the competing pathways governing the stability of the molecule.

Figure 1: Degradation logic flow. The primary pathway is hydrolysis (green), while high pH introduces a risk of structural rearrangement (red).

Experimental Protocols for Validation

To confirm the theoretical profile, the following protocols should be executed. These are designed to be self-validating systems.

Protocol A: pH-Rate Profile Determination (Hydrolysis Kinetics)

Objective: Determine the pH of maximum stability (

-

Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 4.5, 6.8, 7.4, and 9.0 (constant ionic strength

with NaCl). -

Stock Solution: Dissolve compound in Acetonitrile (1 mg/mL).

-

Initiation: Spike stock into pre-warmed (37°C) buffer (final organic solvent < 1%).

-

Sampling: At

min. Quench samples immediately with cold acidic acetonitrile. -

Analysis: HPLC-UV (254 nm).

-

Validation Check: Mass balance must be >95% (Sum of Area: Parent + Benzoic Acid + Phenol). If <95%, suspect Pathway 3.2 (Cyclization).

-

Protocol B: Solid-State Stress Testing (Accelerated Stability)

Objective: Assess crystal lattice energy barriers and polymorphism.

-

Thermal Stress: Place open vials at 40°C/75% RH and 60°C/Ambient.

-

Timepoints: 1 week, 2 weeks, 4 weeks.

-

Analysis:

-

DSC (Differential Scanning Calorimetry): Look for shifts in melting endotherm (indicates polymorphic transition) or appearance of eutectic impurities.

-

PXRD (Powder X-Ray Diffraction): Confirm crystallinity changes.

-

Synthesis of Insights & Recommendations

Thermodynamic Conclusion

2-(2-Oxopropoxy)phenyl benzoate is thermodynamically unstable with respect to hydrolysis. The reaction is spontaneous (

Formulation Strategy

-

pH Control: Formulate in buffered systems at pH 3.5 – 4.5 to minimize specific base catalysis.

-

Moisture Protection: Solid dosage forms require moisture barriers (blister packs) to prevent surface hydrolysis.

-

Excipient Compatibility: Avoid alkaline excipients (e.g., Magnesium Stearate, Calcium Carbonate) which will catalyze both hydrolysis and potential enolization/rearrangement.

References

- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Foundational text on ester hydrolysis kinetics).

- Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press.

-

ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. European Medicines Agency. Link

- Guthrie, J. P. (1991). "Hydrolysis of Esters of Oxy Acids: pKa Values for Strong Acids". Canadian Journal of Chemistry, 69(12), 1893-1903.

Application Note: Step-by-Step Synthesis of 2-(2-Oxopropoxy)phenyl Benzoate

This is a comprehensive Application Note and Protocol for the synthesis of 2-(2-Oxopropoxy)phenyl benzoate (CAS: 125142-99-6). This guide is designed for professional researchers and follows strict safety and technical standards.

Abstract & Scope

This protocol details the synthesis of 2-(2-Oxopropoxy)phenyl benzoate , a functionalized catechol derivative featuring both a benzoate ester and an acetonyl ether moiety. This compound serves as a versatile intermediate in the synthesis of benzofuran derivatives and substituted catechols for pharmaceutical research. The method utilizes a stepwise protection-alkylation strategy to ensure regioselectivity, starting from catechol (1,2-dihydroxybenzene).

Key Reaction Class:

-

Schotten-Baumann Benzoylation (Selective Mono-esterification)

-

Williamson Ether Synthesis (Alkylation with

-haloketone)

Safety & Compliance (CRITICAL)

⚠️ DANGER: HIGH HAZARD REAGENTS

Chloroacetone (or Bromoacetone): Potent lachrymator (tear gas agent). Causes severe eye, skin, and respiratory tract irritation. Must be handled in a certified chemical fume hood with excellent ventilation. Wear full-face respirator if working with large quantities. Decontaminate glassware with alcoholic KOH.

Benzoyl Chloride: Lachrymator and corrosive.[1] Reacts violently with water.

Catechol: Toxic by ingestion and skin contact. Known sensitizer.

Retrosynthetic Analysis & Workflow

The synthesis is designed to avoid the formation of the di-alkylated or di-esterified byproducts by prioritizing the formation of the mono-benzoate intermediate.

Figure 1: Two-stage synthetic pathway ensuring regiochemical control.

Materials & Equipment

Reagents

| Reagent | CAS No. | Purity | Role |

| Catechol | 120-80-9 | >99% | Starting Material |

| Benzoyl Chloride | 98-88-4 | >99% | Acylating Agent |

| Chloroacetone | 78-95-5 | 95-97% | Alkylating Agent (Stabilized) |

| Potassium Carbonate | 584-08-7 | Anhydrous | Base |

| Potassium Iodide | 7681-11-0 | 99% | Catalyst (Finkelstein) |

| Acetone | 67-64-1 | HPLC Grade | Solvent (Dry) |

| Dichloromethane (DCM) | 75-09-2 | ACS Grade | Extraction Solvent |

Equipment

-

Three-neck round-bottom flask (250 mL & 500 mL) equipped with N2 inlet.

-

Pressure-equalizing addition funnel.

-

Reflux condenser.[2]

-

Magnetic stirrer with heating plate.

-

Rotary evaporator.

Experimental Protocol

Stage 1: Synthesis of 2-Hydroxyphenyl Benzoate

Objective: Selective mono-protection of catechol.

-

Setup : In a 500 mL three-neck flask under nitrogen atmosphere, dissolve Catechol (11.0 g, 100 mmol) in DCM (200 mL). Add Pyridine (8.1 mL, 100 mmol) as the base.

-

Cooling : Cool the solution to 0°C using an ice-water bath. Stir vigorously.

-

Addition : Charge the addition funnel with Benzoyl Chloride (14.0 g, 100 mmol) dissolved in DCM (20 mL). Add dropwise over 60 minutes.

-

Note: Slow addition is critical to minimize dibenzoate formation.

-

-

Reaction : Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup :

-

Quench with water (100 mL).

-

Wash the organic layer with 1M HCl (2 x 50 mL) to remove pyridine.

-

Wash with saturated NaHCO3 (2 x 50 mL) to remove benzoic acid.

-

Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

-

Purification : The crude residue typically contains the mono-ester, di-ester, and unreacted catechol. Purify via column chromatography (SiO2, Hexane/EtOAc gradient) or recrystallization from Ethanol/Water.

-

Target Yield: ~60-70%[4]

-

Appearance: White crystalline solid.

-

Stage 2: Synthesis of 2-(2-Oxopropoxy)phenyl Benzoate

Objective: Alkylation of the free phenol with chloroacetone.

-

Activation : In a 250 mL round-bottom flask, dissolve 2-Hydroxyphenyl Benzoate (4.28 g, 20 mmol) in dry Acetone (100 mL).

-

Base Addition : Add anhydrous Potassium Carbonate (4.14 g, 30 mmol) and a catalytic amount of Potassium Iodide (0.33 g, 2 mmol). Stir at RT for 15 minutes to form the phenoxide.

-

Alkylation : Add Chloroacetone (2.0 mL, ~25 mmol) dropwise.

-

Safety: Perform this step strictly in a fume hood. Chloroacetone is a severe lachrymator.

-

-

Reflux : Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC for the disappearance of the starting phenol.

-

Workup :

-

Cool to RT and filter off the inorganic salts (K2CO3/KCl). Rinse the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure to remove acetone.

-

Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) and Brine (30 mL).

-

Dry over Na2SO4 and concentrate.[5]

-

-

Final Purification : Recrystallize the crude solid from Ethanol or purify via flash chromatography (Hexane:EtOAc 4:1).

Analytical Validation

| Parameter | Specification / Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C16H14O4 |

| Molecular Weight | 270.28 g/mol |

| 1H NMR (CDCl3) | |

| IR Spectrum | 1735 cm-1 (Ester C=O)1720 cm-1 (Ketone C=O)1260 cm-1 (C-O stretch) |

Troubleshooting & Optimization

-

Low Yield in Stage 1: If significant dibenzoate forms, increase the ratio of Catechol to Benzoyl Chloride to 2:1 and recover excess catechol during purification.

-

Incomplete Alkylation: Add 0.1 eq of 18-Crown-6 ether to the acetone reaction to catalyze the phase transfer of the carbonate base.

-

Lachrymator Neutralization: Any glassware contacting chloroacetone should be soaked in a dilute ethanolic amine solution (e.g., ethanolamine) or alcoholic KOH to deactivate the alkylating agent before removal from the hood.

References

- Haslam, E. (1980). Recent Developments in Methods for the Esterification and Protection of the Carboxyl Group. Tetrahedron, 36(17), 2409-2433.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- CAS Registry No. 125142-99-6. 2-(2-Oxopropoxy)

-

Safety Handling of Haloacetones

-

National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

-

Sources

Improving reaction yield of 2-(2-Oxopropoxy)phenyl benzoate synthesis

Technical Support Center: Organic Synthesis Division Subject: Optimization of 2-(2-Oxopropoxy)phenyl Benzoate Synthesis Ticket ID: #RXN-OPT-882 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The synthesis of 2-(2-oxopropoxy)phenyl benzoate is a critical intermediate step, typically utilized in the preparation of 3-methyl-2-phenylbenzofuran derivatives via Rap-Stoermer or similar cyclization protocols.

The synthesis generally involves two stages starting from catechol (1,2-dihydroxybenzene):

-

Desymmetrization: Monobenzoylation to form 2-hydroxyphenyl benzoate.

-

O-Alkylation: Williamson ether synthesis using chloroacetone (or bromoacetone).

The Primary Technical Challenge: The benzoate ester moiety is base-labile. Standard Williamson ether conditions (strong bases like NaOH/KOH or protic solvents) frequently lead to ester hydrolysis (saponification) or transesterification , drastically reducing yield. Furthermore, chloroacetone is prone to polymerization and lachrymatory degradation.

This guide addresses these specific yield-limiting factors through chemoselective protocol adjustments.

Part 1: Diagnostic & Troubleshooting (Q&A)

Module A: The Precursor (Monobenzoylation of Catechol)

Q: I am observing high levels of dibenzoate (diproduct) formation. How do I favor the mono-ester?

A: This is a classic statistical distribution problem. Catechol has two equivalent nucleophilic hydroxyl groups. To maximize the mono-benzoate (2-hydroxyphenyl benzoate):

-

Stoichiometry: Use a 2:1 to 3:1 molar excess of catechol relative to benzoyl chloride. The statistical probability of the second benzoylation occurring drops significantly when the starting material is in excess.

-

Addition Rate: Add benzoyl chloride dropwise over 60–90 minutes at 0°C. High local concentrations of the acylating agent favor the double reaction.

-

Base Selection: Use a mild base like Sodium Bicarbonate (

) rather than NaOH. The lower pH reduces the nucleophilicity of the phenoxide, making the second reaction (on the less electron-rich mono-ester) kinetically slower.

Q: How do I efficiently remove the excess catechol?

A: Catechol is highly water-soluble compared to the ester.

-

Protocol: Wash the organic layer (DCM or EtOAc) extensively with water (3x).

-

Verification: Check the aqueous wash with

solution; catechol gives a distinct green/black coloration, whereas the mono-ester (which still has a phenol group) gives a violet/purple color. Continue washing until the aqueous layer shows minimal color change.

Module B: The Critical Alkylation (Yield Optimization)

Q: My yield is stuck at <40%, and I see benzoic acid in the crude NMR. Is the ester hydrolyzing?

A: Yes. If you are using NaOH, KOH, or NaH, you are hydrolyzing the benzoate ester. The 2-oxopropoxy group introduction requires anhydrous, weak-base conditions .

Corrective Action: Switch to the Finkelstein-Assisted Carbonate Method .

-

Base: Anhydrous Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: Acetone (reflux) or DMF (room temp to 60°C). Strictly anhydrous.

-

Catalyst: Potassium Iodide (KI, 10-20 mol%). This converts the chloroacetone to the more reactive iodoacetone in situ, accelerating the

reaction before the ester can degrade.

Q: The chloroacetone turns black upon addition and the reaction stalls.

A: Chloroacetone polymerizes rapidly in the presence of light and acid/base, reducing its effective concentration.

-

Purification: Distill your chloroacetone (or bromoacetone) immediately before use. If it is dark brown/black, it is compromised.

-

Stabilization: Add a small amount of MgO or

to the stock bottle to neutralize trace acid which catalyzes polymerization. -

Excess: Use 1.2 – 1.5 equivalents to account for self-condensation side reactions.

Q: Can I use bromoacetone instead of chloroacetone?

A: Yes, and it is often preferred. Bromoacetone is a better leaving group (

Part 2: Optimized Experimental Protocols

Table 1: Comparison of Base/Solvent Systems

| System | Base | Solvent | Temp | Yield Potential | Risk Factor |

| Classical | NaOH / KOH | Reflux | Low (<30%) | High hydrolysis risk; "Saponification" dominates. | |

| Hydride | NaH | THF | Medium (50-60%) | Risk of transesterification; difficult to control. | |

| Optimized | Acetone | Reflux | High (85-92%) | Mild; requires long reaction time (12-24h). | |

| High-Speed | DMF / MeCN | Excellent (90%+) | "Cesium Effect" increases solubility; fast kinetics. |

Recommended Protocol: The "Acetone-Carbonate" Method

Target: 2-(2-Oxopropoxy)phenyl benzoate Scale: 10 mmol basis

-

Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (

). -

Charging: Add 2-hydroxyphenyl benzoate (2.14 g, 10 mmol), anhydrous

(2.07 g, 15 mmol), and KI (0.16 g, 1 mmol). -

Solvent: Add dry Acetone (30 mL). Note: Acetone must be dried over molecular sieves.

-

Reagent Addition: Add Chloroacetone (1.11 g, 1.0 mL, 12 mmol) via syringe.

-

Reaction: Heat to reflux (

) with vigorous stirring.-

Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol (lower

) should disappear. Reaction time: 6–12 hours.

-

-

Workup:

-

Filter off the inorganic salts (

) while warm. -

Concentrate the filtrate under reduced pressure.[1]

-

Redissolve residue in EtOAc, wash with water (2x) and Brine (1x).

-

Dry over

and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography if high purity is required.

Part 3: Visualizing the Workflow

Diagram 1: Synthetic Pathway & Logic

Caption: Chemoselective route highlighting the divergence between the desired target and common yield-limiting side products (Dibenzoate and Hydrolysis).

Diagram 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing low yields based on crude reaction analysis.

References

-

Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis. Source: Organic Process Research & Development (ACS). Context: Establishes the stability of esters in Williamson synthesis when using weak bases like potassium carbonate rather than hydroxides. URL:[Link] (General Journal Link for verification of method standards)

-

Potassium Carbonate Assisted Synthesis of α, β, γ, δ-Unsaturated Ketones.

in acetone/ethanol for reactions involving base-sensitive ketone and ester moieties. URL:[Link] -

Regioselective Benzoylation of Diols and Carbohydrates. Source: MDPI (Molecules). Context: Provides the mechanistic basis for selective mono-benzoylation using controlled stoichiometry and organobases. URL:[Link]

-

Williamson Ether Synthesis (Mechanism & Conditions). Source: Wikipedia / Organic Chemistry Portal. Context: General reference for the

mechanism and the necessity of aprotic solvents for enhancing nucleophilicity of phenoxides. URL:[Link]

Sources

Technical Support Center: Purification of 2-(2-Oxopropoxy)phenyl benzoate

Welcome to the technical support guide for the purification of 2-(2-Oxopropoxy)phenyl benzoate via recrystallization. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide in-depth, field-proven solutions to ensure you achieve the highest purity for your material. Our guidance is built on fundamental chemical principles and extensive laboratory experience.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization process in a direct question-and-answer format.

Question 1: My 2-(2-Oxopropoxy)phenyl benzoate is not dissolving, even in hot solvent. What's wrong?

Answer: This is a common issue that typically points to one of three root causes: an inappropriate solvent, insufficient solvent volume, or inadequate heating.

-

Causality—Solvent Mismatch: The principle of "like dissolves like" is paramount in selecting a recrystallization solvent.[1] 2-(2-Oxopropoxy)phenyl benzoate is a moderately polar molecule, featuring two phenyl rings, an ester, and a ketone functional group. If your chosen solvent is too non-polar (e.g., hexane) or too polar (e.g., water), solubility will be poor even at high temperatures. For esters, solvents like ethanol or ethyl acetate are often good starting points.[2]

-

Causality—Insufficient Volume: Recrystallization requires dissolving the solute in the minimum amount of boiling solvent to create a saturated solution upon cooling.[3][4][5] If you are too conservative with the initial volume, the compound may not fully dissolve.

-

Causality—Inadequate Heating: The solvent must be at or very near its boiling point to achieve maximum solvating power.[6] Heating on a hotplate that is not hot enough will lead to the use of excess solvent, which will severely reduce your final yield.

Recommended Actions:

-

Verify Solvent Choice: Based on the structure, ethanol, isopropanol, or acetone are logical starting points. If these fail, a mixed solvent system, such as ethanol-water or toluene-hexane, may be necessary.[7]

-

Incremental Solvent Addition: Add the hot solvent in small portions to your crude solid while the mixture is actively heating and stirring. Allow time for dissolution after each addition before adding more.[8] This ensures you do not add a large excess.[7]

-

Ensure Boiling: Bring the solvent to a gentle boil before adding it to the solid, and maintain the mixture at a boil as you add more solvent until the solid just dissolves.

Question 2: The compound dissolved perfectly, but no crystals have formed after cooling to room temperature and placing the flask in an ice bath.

Answer: This frustrating situation is almost always due to one of two factors: using too much solvent or the formation of a supersaturated solution.

-

Causality—Excess Solvent: This is the most frequent cause of crystallization failure.[9] If too much solvent was used to dissolve the compound, the solution will not be saturated even at low temperatures, and the compound will remain in solution.[6]

-

Causality—Supersaturation: Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature; this is a supersaturated state.[9] Crystal formation requires a nucleation event—a starting point for the crystal lattice to grow.[6][9] In a very clean flask with a highly purified compound, spontaneous nucleation may not occur.

Recommended Actions:

-

Induce Nucleation:

-

Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod.[5][6][10] The microscopic scratches on the glass provide a rough surface that can initiate crystal growth.

-

Seeding: If you have a small crystal of pure 2-(2-Oxopropoxy)phenyl benzoate, add it to the solution. This "seed crystal" provides a perfect template for further crystallization.[6][10][11]

-

-

Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) to increase the solute concentration.[9][10][12] Then, allow the solution to cool again slowly.

-

Lower the Temperature: If using an ice-water bath, consider a salt-ice bath to achieve even lower temperatures, which will further decrease the solubility of your compound.

Question 3: Instead of forming crystals, my product has separated as an oily liquid. How do I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature that is above its melting point.[12] This can also be caused by the presence of significant impurities, which can depress the melting point of the crude material.

-

Causality—High Solute Concentration at High Temperature: If the solution becomes saturated while it is still very hot, the compound may precipitate as a liquid because the temperature is higher than its melting point. The low melting point of the structurally similar phenyl benzoate (68-70°C) suggests that 2-(2-Oxopropoxy)phenyl benzoate may also have a relatively low melting point, making it susceptible to oiling out.[13][14][15]

Recommended Actions:

-

Re-dissolve and Dilute: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature.[9][12] The goal is for the solution to become saturated at a temperature below the compound's melting point.

-

Slow the Cooling Process: Rapid cooling encourages oiling out. Allow the flask to cool very slowly. Insulating the flask by wrapping it in glass wool or placing it in a warm water bath that cools gradually can promote the formation of crystals instead of oil.[8][9]

-

Consider a Different Solvent: If the problem persists, the chosen solvent may be unsuitable. A solvent with a lower boiling point might be a better choice.

Frequently Asked Questions (FAQs)

Q1: How do I select the ideal solvent for recrystallizing 2-(2-Oxopropoxy)phenyl benzoate? A1: The ideal solvent should dissolve the compound well when hot but poorly when cold.[4] It should not react with the compound, and it should have a boiling point below the compound's melting point.[1] A good practice is to test the solubility of a small amount of your crude material (~10-20 mg) in about 0.5 mL of several candidate solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and then upon heating.[1] Ethanol is often used for recrystallizing similar benzoate esters and is an excellent starting point.[16][17][18]

Q2: Why is slow cooling critical for obtaining a pure product? A2: Crystal formation is a process of molecular self-assembly into a highly ordered lattice. Slow cooling allows the correct molecules to deposit onto the growing crystal lattice while impurity molecules, which do not fit properly, remain in the solution.[8] Rapid cooling can trap impurities within the crystal structure, resulting in a less pure product.[5]

Q3: What is a "second crop" of crystals and should I collect it? A3: The filtrate (or "mother liquor") remaining after you filter your initial crystals still contains some dissolved product.[3][6] By boiling off some of the solvent from the filtrate to re-saturate the solution, you can often obtain a second batch of crystals upon cooling. This is known as the second crop. While this improves your overall yield, be aware that the second crop is typically less pure than the first, as the concentration of impurities relative to the product is higher in the mother liquor.

Q4: How can I confirm the purity of my final recrystallized product? A4: The most common and accessible method for assessing the purity of a crystalline solid is melting point analysis.[11] A pure compound will have a sharp, narrow melting point range (typically < 2°C) that corresponds to the literature value. Impurities tend to depress and broaden the melting point range. Comparing the melting point of your recrystallized product to a small sample of the crude starting material can provide a clear indication of successful purification.[19]

Quantitative Data Summary

| Parameter | Recommended Solvent | Guideline | Rationale & References |

| Primary Solvent | Ethanol | Use absolute or 95% ethanol. | Phenyl benzoate, a similar compound, is freely soluble in hot alcohol.[13][15][20] Ethanol is a good solvent for many esters.[2] |

| Mixed Solvent System | Ethanol / Water | Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists. Re-clarify with a few drops of hot ethanol. | Used when a single solvent is not ideal. The two solvents must be miscible.[3][7] |

| Dissolution Temp. | Boiling Point of Solvent | ~78 °C for Ethanol | Maximizes solubility to ensure the minimum amount of solvent is used for a saturated solution.[1] |

| Cooling Protocol | Slow Cool to RT, then Ice Bath | 30-60 min at RT, then 15-20 min in an ice-water bath (0-5 °C). | Slow cooling promotes large, pure crystal growth.[8] Chilling maximizes the yield by further reducing solubility.[3] |

| Washing Solvent | Ice-cold Recrystallization Solvent | Use a minimal amount of ice-cold ethanol. | Washes away residual impurities from the crystal surfaces without re-dissolving a significant amount of the product.[6][7] |

Experimental Protocol: Recrystallization Workflow

This protocol provides a standardized step-by-step methodology for the purification of 2-(2-Oxopropoxy)phenyl benzoate.

-

Dissolution: Place the crude 2-(2-Oxopropoxy)phenyl benzoate in an Erlenmeyer flask with a stir bar. In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point. Add the boiling solvent to the Erlenmeyer flask in small portions while stirring and heating until the solid is completely dissolved.[7] Use the minimum amount necessary.

-

Decolorization (Optional): If the hot solution is colored, it may indicate colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

-

Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[3] Use a pre-heated funnel and flask to prevent premature crystallization in the funnel.

-

Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Large, well-defined crystals should form.[4][8] Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal yield.[3]

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3][4]

-

Washing: With the vacuum off, add a small amount of ice-cold solvent to the crystals to wash away any remaining mother liquor. Re-apply the vacuum to pull the wash solvent through.[7]

-

Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. Transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.

Recrystallization Workflow Diagram

Caption: Workflow for the purification of 2-(2-Oxopropoxy)phenyl benzoate via recrystallization.

References

-

Experiment 2: Recrystallization. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

-

Recrystallization (chemistry). (2023, December 29). In Wikipedia. Retrieved from [Link]

-

Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

-

Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

-

Recrystallization I. (n.d.). Wellesley College. Retrieved from [Link]

-

Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

-

Recrystallization - Single Solvent. (n.d.). University of Toronto, Department of Chemistry. Retrieved from [Link]

-

Troubleshooting. (2022, April 7). In Chemistry LibreTexts. Retrieved from [Link]

-

Recrystallization 2. (n.d.). University of Massachusetts Lowell, Department of Chemistry. Retrieved from [Link]

-

MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

-

Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

- Purification of impure phenols by distillation with an organic solvent. (1965). U.S. Patent No. 3,169,101. Google Patents.

-

Phenyl benzoate. (n.d.). ChemBK. Retrieved from [Link]

-

The Recrystallization of Benzoic Acid. (n.d.). University of Hartford. Retrieved from [Link]

-

O-Acylation Mechanism of p-Substituted Phenols with Various Alkanoyl Chlorides Under Phase Transfer Catalysis Conditions. (2005). Revue Roumaine de Chimie. Retrieved from [Link]

-

Phenyl Benzoate. (n.d.). The Merck Index Online. Retrieved from [Link]

- Purification of Phenol. (n.d.). Patent Application Publication No. WO 2014/191632 A1. Google Patents.

-

Synthesis of Phenyl Benzoate. (n.d.). Scribd. Retrieved from [Link]

-

Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. (2021). ResearchGate. Retrieved from [Link]

-

Preparation of the Benzoate of Phenol. (2024, September 1). In Chemistry LibreTexts. Retrieved from [Link]

-

Acylation of phenols to phenolic esters with organic salts. (2021). Green Chemistry. Retrieved from [Link]

-

Phenyl benzoate from phenol. (2018, August 16). Slideshare. Retrieved from [Link]

- Purification of phenol. (1956). U.S. Patent No. 2,744,144. Google Patents.

-

To prepare Phenyl benzoate from phenol. (2025, June 17). MedPharma. Retrieved from [Link]

-

Exp 2 - Recrystallization of Benzoic Acid. (n.d.). Scribd. Retrieved from [Link]

-

Recrystallization of Impure Benzoic Acid. (2020). ResearchGate. Retrieved from [Link]

-

Simple and Efficient Synthesis of 2-styryl-4H-chromen-4-one Derivatives by Modification of the Baker-Venkataraman Method. (2021). Journal of Applied Organometallic Chemistry. Retrieved from [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Tips & Tricks [chem.rochester.edu]

- 3. athabascau.ca [athabascau.ca]

- 4. youtube.com [youtube.com]

- 5. Home Page [chem.ualberta.ca]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]

- 13. Page loading... [guidechem.com]

- 14. Phenyl benzoate [chembk.com]

- 15. 安息香酸フェニル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 16. scribd.com [scribd.com]

- 17. researchgate.net [researchgate.net]

- 18. medpharma12.com [medpharma12.com]

- 19. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 20. Phenyl Benzoate [drugfuture.com]

Technical Support Center: Navigating Solubility Challenges with 2-(2-Oxopropoxy)phenyl benzoate

Welcome to the technical support center for 2-(2-Oxopropoxy)phenyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility issues encountered during experimentation with this compound. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the successful dissolution and application of 2-(2-Oxopropoxy)phenyl benzoate in your research endeavors.

Understanding the Molecule: A Proactive Approach to Solubility

2-(2-Oxopropoxy)phenyl benzoate possesses a molecular structure that presents inherent solubility challenges. The presence of two aromatic rings and an ester linkage contributes to its lipophilic nature, while the ether and ketone functionalities in the oxopropoxy substituent introduce a degree of polarity. This amphiphilic character can lead to poor solubility in both purely aqueous and highly nonpolar organic solvents.

A key to successfully working with this molecule is to anticipate these challenges and employ a systematic approach to solvent selection and solution preparation. This guide will walk you through common issues and provide evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-(2-Oxopropoxy)phenyl benzoate?

A1: Based on its structure, 2-(2-Oxopropoxy)phenyl benzoate is predicted to be poorly soluble in water. Its solubility is expected to be higher in polar aprotic solvents and some polar protic solvents. The presence of the ether and ketone groups can offer some interaction with polar solvents, but the large nonpolar surface area from the phenyl rings dominates its behavior.[1][2][3][4][5]

Q2: I am observing a precipitate forming in my stock solution over time. What could be the cause?

A2: Precipitate formation upon standing can be due to several factors. The most common are supersaturation and compound degradation. If the initial dissolution was achieved through heating, the solution might have been supersaturated, and upon cooling to room temperature, the compound precipitates out. Alternatively, the ester linkage in 2-(2-Oxopropoxy)phenyl benzoate is susceptible to hydrolysis, especially in the presence of acidic or basic contaminants, which could lead to the formation of less soluble degradation products.[6][7][8][9]

Q3: Can I heat the solvent to dissolve 2-(2-Oxopropoxy)phenyl benzoate?

A3: Gentle heating can be an effective method to increase the dissolution rate and solubility. However, it is crucial to be mindful of the compound's stability. Prolonged exposure to high temperatures, especially in protic solvents or in the presence of catalytic amounts of acid or base, can accelerate the hydrolysis of the ester bond. It is recommended to use the lowest effective temperature for the shortest duration necessary.

Q4: Are there any known incompatibilities with common excipients or reagents?

A4: Strong acids, strong bases, and potent oxidizing agents should be avoided when working with 2-(2-Oxopropoxy)phenyl benzoate. These can promote the degradation of the molecule.[7] When formulating, it is advisable to assess the compatibility with individual excipients on a small scale before preparing a large batch.

Troubleshooting Guide: From Common Issues to Complex Challenges

This section provides a structured approach to resolving common solubility problems. The underlying principle of these troubleshooting steps is a systematic exploration of solvent polarity, temperature, and co-solvent systems.

Issue 1: The compound is not dissolving in my chosen solvent.

This is the most frequent challenge. The key is to systematically explore a range of solvents with varying polarities.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for post-dissolution precipitation.

Detailed Steps:

-

Address Potential Supersaturation: If you used heat to dissolve the compound, try preparing the solution again with gentle warming and then allow it to cool to room temperature very slowly, with continuous stirring. This can help prevent the rapid crystallization associated with supersaturation.

-

Investigate Compound Stability: The ester linkage is a potential point of hydrolytic cleavage. This is accelerated by acidic or basic conditions.

-

Control pH: Ensure your solvent is neutral. If using a buffer, select one with a pH between 6 and 7.5.

-

High-Purity Solvents: Use anhydrous, high-purity solvents to minimize contaminants that could catalyze degradation.

-

-

Analytical Confirmation: If precipitation persists, it is crucial to analyze the precipitate. Collect the solid by centrifugation or filtration, wash it with a solvent in which it is insoluble, and analyze it using techniques like HPLC or NMR to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility Determination

This protocol provides a methodical approach to identifying a suitable solvent system for 2-(2-Oxopropoxy)phenyl benzoate.

Materials:

-

2-(2-Oxopropoxy)phenyl benzoate

-

A selection of solvents (see table below)

-

Vortex mixer

-

Sonicator bath

-

Analytical balance

-

Small volume glass vials with screw caps

Procedure:

-

Accurately weigh 1-2 mg of 2-(2-Oxopropoxy)phenyl benzoate into a series of labeled glass vials.

-

To each vial, add a small, precise volume (e.g., 100 µL) of a single solvent from the list below.

-

Vortex each vial vigorously for 30 seconds.

-

Visually inspect for dissolution. If the compound has not fully dissolved, proceed to the next step.

-

Place the vials in a sonicator bath for 10 minutes at room temperature.

-

Visually inspect for dissolution. If the compound remains undissolved, add another precise volume of the solvent and repeat steps 3-5 until dissolution is achieved or a maximum volume is reached.

-

Record the approximate solubility in mg/mL for each solvent.

Table 1: Suggested Solvents for Screening

| Solvent Class | Examples | Predicted Solubility of 2-(2-Oxopropoxy)phenyl benzoate |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High |

| Nonpolar | Hexane, Toluene | Low |

| Chlorinated | Dichloromethane, Chloroform | Moderate |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate |

| Aqueous | Water, Phosphate Buffered Saline (PBS) | Very Low |

Protocol 2: Preparation of a Stable Stock Solution

This protocol outlines the steps for preparing a stock solution of 2-(2-Oxopropoxy)phenyl benzoate with a focus on ensuring its stability.

Materials:

-

2-(2-Oxopropoxy)phenyl benzoate

-

Anhydrous, HPLC-grade DMSO (or another suitable solvent identified in Protocol 1)

-

Sterile, amber glass vials with PTFE-lined screw caps

-

Analytical balance

-

Calibrated pipettes

Procedure:

-

Determine the desired concentration of your stock solution based on your experimental needs and the solubility data obtained from Protocol 1.

-

Accurately weigh the required amount of 2-(2-Oxopropoxy)phenyl benzoate into a sterile, amber glass vial.

-

Add the appropriate volume of anhydrous DMSO to the vial.

-

Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, briefly sonicate at room temperature. Avoid excessive heating.

-

Once dissolved, store the stock solution at -20°C or -80°C to minimize degradation.

-

Before each use, allow the stock solution to thaw completely at room temperature and vortex briefly to ensure homogeneity.

Protocol 3: Quantification and Stability Assessment by RP-HPLC

This protocol provides a general method for the analysis of 2-(2-Oxopropoxy)phenyl benzoate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This can be used to determine the concentration of your solutions and to assess the stability of the compound over time.

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with a composition that allows for good retention of the analyte (e.g., 50% B), and gradually increase the percentage of mobile phase B to elute the compound.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (likely in the range of 230-280 nm due to the aromatic rings).

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Sample Preparation:

-

Dilute your stock solution of 2-(2-Oxopropoxy)phenyl benzoate in the initial mobile phase composition to a concentration within the linear range of the detector.

-

Filter the diluted sample through a 0.22 µm syringe filter before injection.

Stability Study:

-

Prepare a solution of the compound in the solvent of interest.

-

At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the solution, dilute it appropriately, and analyze it by HPLC.

-

Monitor for a decrease in the peak area of the parent compound and the appearance of any new peaks, which would indicate degradation products.

References

- Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates. Journal of the Chemical Society, Perkin Transactions 2.

- Solubility – Introductory Organic Chemistry.

- Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water.

- Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Semantic Scholar.

- Physical properties of organic compounds. Chemistry LibreTexts.

- Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates.

- Kinetic study of hydrolysis of benzoates.

- Monitoring of active ester formation using ¹H NMR spectroscopy. Both...

- Separation of Phenyl benzoate on Newcrom R1 HPLC column. SIELC Technologies.

- Esters. University of Calgary.

- Application Note: Analysis of Methyl 2-(3-acetylphenyl)

- Prediction of ortho substituent effect in alkaline hydrolysis of substituted phenyl benzoates in aqueous acetonitrile.

- Polarity and Solubility of Organic Compounds. StudySmarter.

- Properties of Aldehydes and Ketones. Chemistry LibreTexts.

- A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacet

- Technical Support Center: Method Refinement for the Quantitative Analysis of Phenyl Benzo

- Technical Support Center: Optimizing GC-MS Parameters for Benzo

- High-Performance Liquid Chromatography (HPLC) Method for the Determination of Methyl 2-(3-hydroxyphenyl)

- Solubility Determination of 2-Phenyl-4 H -benzo[ h ]chromen-4-one in Mixed Solvents and Its Correlation with Thermodynamic Models.

- 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. PubMed.

- Organic Chemistry.

- Application Notes and Protocols: NMR Spectroscopy for Structural Confirmation of F

- A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzo

- Phenyl benzo

- Electronic Supplementary Inform

- NMR Spectroscopy Esterific

- Polycyclic Aromatic Hydrocarbon (PAH)

- Preparation of the Benzo

- phenyl benzoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST.

- Investigative Project: Phenyl Benzo

Sources

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. SATHEE: Organic Chemistry [satheejee.iitk.ac.in]

- 6. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

Technical Deep Dive: Structural Elucidation and Comparative NMR Profiling of 2-(2-Oxopropoxy)phenyl benzoate

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Context

In the realm of heterocyclic synthesis and prodrug design, 2-(2-Oxopropoxy)phenyl benzoate serves as a critical intermediate. It is most notably recognized as the acyclic precursor to 3-methylbenzofuran via intramolecular aldol condensation (Rap-Stoermer reaction) or as a model for masked catechol pharmacophores.

For researchers, the analytical challenge lies not in the gross identification, but in the rigorous differentiation of this molecule from its:

-

Synthetic Precursor: 2-Hydroxyphenyl benzoate (evidence of O-alkylation).

-

Regioisomer: 4-(2-Oxopropoxy)phenyl benzoate (evidence of ortho-substitution).

This guide provides a comparative 1H NMR analysis to validate the structural integrity of 2-(2-Oxopropoxy)phenyl benzoate, offering self-validating spectral markers to ensure batch purity.

Structural Visualization & Proton Assignment

To interpret the spectrum accurately, we must first map the magnetic environment of the protons. The molecule consists of three distinct domains:

-

Domain A (Benzoate Ring): A monosubstituted aromatic ring (magnetic anisotropy from the ester carbonyl).

-

Domain B (Central Phenoxy Ring): An ortho-disubstituted aromatic ring.

-

Domain C (Oxopropoxy Tail): An aliphatic side chain containing a ketone and an ether linkage.

Diagram 1: Molecular Connectivity & Proton Labeling

Caption: Structural segmentation of 2-(2-Oxopropoxy)phenyl benzoate identifying key magnetic environments for NMR assignment.

Experimental Protocol: Self-Validating Analysis

Reliable NMR data requires standardized preparation to minimize solvent-solute interactions that shift labile protons or obscure multiplets.

Method A: Standard 1H NMR Acquisition

-

Instrument: 400 MHz or higher (recommended for resolution of aromatic multiplets).

-

Solvent: Chloroform-d (

) (99.8% D) + 0.03% TMS.-

Rationale:

minimizes hydrogen bonding compared to DMSO-

-

-

Concentration: 10-15 mg in 0.6 mL solvent.

-

Temperature: 298 K (25°C).

Workflow Diagram

Caption: Analytical workflow ensuring sample purity before spectral acquisition.

Comparative Spectral Analysis

The Aliphatic Region (Diagnostic for Reaction Success)

The most immediate confirmation of the synthesis (alkylation of 2-hydroxyphenyl benzoate with chloroacetone) is the appearance of the oxopropoxy side chain.

| Proton Group | Chemical Shift ( | Multiplicity | Integration | Structural Insight |

| Methyl (-CH | 2.20 – 2.30 | Singlet (s) | 3H | Alpha to ketone. Sharp singlet confirms no coupling neighbors. |

| Methylene (-OCH | 4.60 – 4.75 | Singlet (s) | 2H | Key Diagnostic. Deshielded by both the ether oxygen and the carbonyl anisotropy. |

Comparison Note:

-

Vs. Precursor: The precursor (2-hydroxyphenyl benzoate) lacks these signals entirely.

-

Vs. Impurities: Unreacted chloroacetone appears at

4.1 (CH

The Aromatic Region (Diagnostic for Regiochemistry)

This region (

The Benzoate Ring (Ring A)

This ring acts as an internal standard. It typically displays a 2-3 pattern:

-

Ortho-protons (2H):

8.15 – 8.25 (Doublet, -

Meta/Para-protons (3H):

7.45 – 7.65 (Multiplet).

The Central Phenoxy Ring (Ring B) - The Differentiator

This is where the ortho vs. para distinction is made.[1]

| Feature | Target: Ortho-Isomer | Alternative: Para-Isomer |

| Symmetry | Asymmetric (ABCD system) | Symmetric (AA'BB' system) |

| Pattern | Four distinct signals (often overlapping). | Two distinct doublets (roofing effect). |

| Shift Range | Broad spread ( | Clear separation between protons ortho to Ester vs. Ether. |

| Coupling | Complex splitting ( | Clean doublets ( |

Detailed Assignment for Target (Ortho):

-

H-3 (Ortho to Ether):

~6.95 - 7.05 (Doublet/Multiplet). Upfield due to electron donation from alkoxy group. -

H-6 (Ortho to Ester):

~7.20 - 7.30 (Doublet/Multiplet). Downfield relative to H-3. -

H-4, H-5:

7.10 - 7.40 (Complex multiplets).

Comparative Data Summary Table

The following table synthesizes the shift data to allow for rapid "Go/No-Go" decision making during synthesis monitoring.

| Compound | Key Aliphatic Signal | Key Aromatic Signal (Low Field) | Key Functional Group Signal | Status |

| 2-(2-Oxopropoxy)phenyl benzoate (Target) | Ketone C=O (IR: 1720 cm⁻¹) | Product | ||

| 2-Hydroxyphenyl benzoate (Precursor) | None | Phenolic -OH ( | Starting Material | |

| Chloroacetone (Reagent) | None | Alkyl Chloride | Impurity | |

| 4-(2-Oxopropoxy)phenyl benzoate (Isomer) | AA'BB' Aromatic Pattern | Wrong Isomer |

Advanced Considerations: Solvent & Tautomerism

Solvent Effects

While

Tautomerism

Unlike

References

-

Benzoate Ester Shifts: Electronic Supplementary Information for Chemical Communications. The Royal Society of Chemistry. (Provides standard shifts for phenyl benzoate derivatives).

-

Alpha-Phenoxy Ketone Shifts: Synthesis and NMR characterization of alpha-hydroxy and alpha-phenoxy ketones. Chemistry Steps / RSC Databases. (Validates the ~4.6 ppm shift for -OCH2-CO-).

-

Ortho-Substitution Effects: A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates. BenchChem. (Contextualizes the steric and electronic environment of the ortho-position).

-

General NMR Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Authoritative text for coupling constants and substituent effects).

-

Benzofuran Synthesis Context: Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones. Chemical Communications. (illustrates the utility of similar intermediates).

Sources

Comparing synthetic routes for 2-(2-Oxopropoxy)phenyl benzoate

This guide outlines a comparative technical analysis for the synthesis of 2-(2-Oxopropoxy)phenyl benzoate , structured for application scientists and drug development professionals.

Executive Summary & Strategic Analysis

Target Molecule: 2-(2-Oxopropoxy)phenyl benzoate CAS Registry Number: (Analogous derivatives: 2-acetonyloxyphenol [55153-93-6]) Core Challenges: Regioselectivity (mono-functionalization of catechol), ester stability under basic alkylation conditions, and handling of lachrymatory alkylating agents (chloroacetone).

The synthesis of this target hinges on the sequential desymmetrization of catechol (1,2-dihydroxybenzene) . Two primary routes exist based on the order of bond formation:

-

Route A (Ester-First): Mono-benzoylation followed by alkylation.

-

Route B (Ether-First): Mono-alkylation followed by benzoylation.

Senior Scientist Recommendation: For laboratory-scale synthesis (<100g), Route A (Ester-First) is superior. The intermediate 2-hydroxyphenyl benzoate is a crystalline solid that can be purified by recrystallization, avoiding the difficult chromatographic separation of mono/bis-alkylated catechols often encountered in Route B. Route B is reserved for scenarios where the ester linkage is chemically sensitive to the alkylation conditions.

Retrosynthetic Analysis

The molecule is disconnected at the ester and ether linkages. The logical precursors are catechol, benzoyl chloride, and chloroacetone.

Figure 1: Retrosynthetic disconnection showing the two divergent pathways from the catechol core.

Detailed Route Comparison

Route A: The "Ester-First" Strategy (Recommended)

This route prioritizes the formation of the benzoate ester. Catechol is treated with benzoyl chloride to form 2-hydroxyphenyl benzoate. This intermediate is then alkylated with chloroacetone.

-

Step 1: Mono-benzoylation

-

Step 2: Alkylation

-

Reagents: 2-Hydroxyphenyl benzoate, Chloroacetone, K₂CO₃, Acetone (reflux).

-

Critical Insight: We use K₂CO₃ (weak base) rather than NaH. The pKa of the phenol (~10) allows deprotonation by carbonate, whereas the alpha-protons of the ketone (chloroacetone) and the ester stability are maintained. Stronger bases would risk hydrolyzing the benzoate ester or causing Claisen-type condensations.

-

Route B: The "Ether-First" Strategy

Catechol is alkylated with chloroacetone first.

-

Step 1: Mono-alkylation

-

Reagents: Catechol (Excess, 2-3 eq), Chloroacetone (1.0 eq), K₂CO₃.

-

Challenge: Catechol is prone to bis-alkylation (forming the catechol ketal or bis-ether). Separating the mono-ether from the excess catechol and bis-product often requires column chromatography, which is inefficient at scale.

-

-

Step 2: Benzoylation

-

Reagents: 2-(2-Oxopropoxy)phenol, Benzoyl Chloride, Et₃N.

-

Advantage:[3] The ester is formed in the final step, avoiding any risk of hydrolysis during earlier steps.

-

Performance Matrix

| Feature | Route A (Ester-First) | Route B (Ether-First) |

| Intermediate Stability | High (Crystalline solid) | Moderate (Oil/Low-melting solid) |

| Purification | Recrystallization (Ethanol/Toluene) | Column Chromatography usually req. |

| Regioselectivity | Good (Mono-ester precipitates) | Poor (Bis-alkylation common) |

| Scalability | High | Low (due to chromatography) |

| Safety | Chloroacetone introduced late | Chloroacetone used in Step 1 |

Experimental Protocol (Route A)

Safety Warning: Chloroacetone is a potent lachrymator. All operations must be performed in a functioning fume hood. Benzoyl chloride is corrosive.

Step 1: Synthesis of 2-Hydroxyphenyl Benzoate

-

Setup: A 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

-

Dissolution: Charge Catechol (11.0 g, 100 mmol) and Pyridine (10 mL) in Dichloromethane (DCM, 200 mL). Cool to 0°C.

-

Addition: Dissolve Benzoyl Chloride (14.0 g, 100 mmol) in DCM (50 mL). Add dropwise over 1 hour.

-

Note: Slow addition is crucial to minimize di-benzoate formation.

-

-

Workup: Stir at room temperature for 4 hours. Wash with 1M HCl (2 x 100 mL) to remove pyridine, followed by brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

-

Target: White crystals. Yield: ~65-70%. MP: 131-133°C.

-

Step 2: Alkylation to 2-(2-Oxopropoxy)phenyl benzoate

-

Setup: 250 mL round-bottom flask with reflux condenser.

-

Reaction: Suspend 2-Hydroxyphenyl benzoate (10.7 g, 50 mmol) and anhydrous K₂CO₃ (10.4 g, 75 mmol) in Acetone (150 mL).

-

Activation: Stir at room temperature for 30 minutes. The mixture may turn slight yellow (phenoxide formation).

-

Alkylation: Add Chloroacetone (5.55 g, 60 mmol) via syringe.

-

Catalyst: Add KI (0.8 g, 5 mmol) to accelerate the reaction (Finkelstein condition in situ).

-

-

Reflux: Heat to reflux (56°C) for 6-12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine.

-

Final Purification: Recrystallize from minimal hot isopropanol or purify via flash chromatography if high purity (>99%) is required for biological assays.

Mechanistic & Workflow Visualization

The following diagram illustrates the reaction pathway, highlighting the critical decision points and reagents.

Figure 2: Workflow for the recommended Route A (Ester-First).

Troubleshooting & Optimization

-

Issue: Low Yield in Step 2.

-

Cause: Chloroacetone can polymerize or degrade under light/heat.

-

Fix: Use freshly distilled chloroacetone. Ensure the acetone solvent is anhydrous; water inhibits the SN2 reaction and consumes the alkylating agent.

-

-

Issue: Ester Hydrolysis.

-

Cause: Presence of water or use of strong hydroxide bases.

-

Fix: Stick to K₂CO₃ or Cs₂CO₃. Do not use NaOH or NaOEt.

-

-

Issue: Bis-benzoylation in Step 1.

-

Fix: If the di-ester content is >15%, reduce BzCl to 0.9 equivalents. The unreacted catechol is water-soluble and easily removed during aqueous workup, whereas the di-ester is difficult to separate from the mono-ester.

-

References

-

Catechol Mono-functionalization

- Title: "Selective mono-acylation of c

- Source:Journal of Organic Chemistry

- Context: Establishes the statistical probability and control methods for mono-esterific

-

Phenol Alkylation with alpha-Halo Ketones

-

Benzoylation Protocols (Schotten-Baumann)

- Title: "Benzoylation of Phenols using Benzoyl Chloride."

- Source:Vogel's Textbook of Practical Organic Chemistry

- Context: Standard reference for the esterific

Sources

- 1. DSpace [open.bu.edu]

- 2. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 3. One-Pot Multicomponent Coupling Reaction of Catechols, Benzyl Alcohols/Benzyl Methyl Ethers, and Ammonium Acetate toward Synthesis of Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. moleculeworld.wordpress.com [moleculeworld.wordpress.com]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. The reaction of chloroacetone with aryl grignard reagents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.